CC(=O)O[Pd]OC(C)=O.C1CCC(CC1)NC2CCCCC2.C3CCC(CC3)NC4CCCCC4
. The InChI representation is 1S/2C12H23N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-13H,1-10H2;2*1H3,(H,3,4);/q;;;;+2/p-2
. trans-Bis(dicyclohexylamine)palladium(II) acetate has been primarily studied for its catalytic activity in Suzuki coupling reactions. [] It facilitates the coupling between aryl halides and arylboronic acids, leading to the formation of biaryl compounds. [] This reaction is widely used in the synthesis of conjugated polymers, including poly(fluorene)s, which are essential materials for organic electronics. []
trans-Bis(dicyclohexylamine)palladium(II) acetate finds its primary application as a catalyst in Suzuki coupling reactions. [] This reaction is crucial for synthesizing various organic compounds, particularly conjugated polymers like poly(fluorene)s. [] These polymers are important materials for organic electronic devices, including:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: